molecular formula C20H27N5 B6438542 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2549063-08-1

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438542
CAS No.: 2549063-08-1
M. Wt: 337.5 g/mol
InChI Key: NHPRWPBTABFCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-(1-phenylethyl)piperazine group at position 2 and a pyrrolidine moiety at position 4. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in drug discovery .

Properties

IUPAC Name

2-[4-(1-phenylethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-17(18-7-3-2-4-8-18)23-13-15-25(16-14-23)20-21-10-9-19(22-20)24-11-5-6-12-24/h2-4,7-10,17H,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPRWPBTABFCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring serves as the foundational structure for this compound. Its preparation typically begins with a condensation reaction between ethyl acetoacetate and guanidine hydrochloride under acidic conditions, yielding 4,6-dihydroxypyrimidine . Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux temperatures converts the hydroxyl groups into chloro substituents, producing 2,4-dichloropyrimidine . This intermediate is critical for introducing functional groups at specific positions on the ring.

Key Reaction Conditions for Pyrimidine Core Synthesis

StepReagents/ConditionsYield (%)Reference
CondensationEthyl acetoacetate, HCl, 80°C85–90
ChlorinationPOCl₃, reflux, 6 hours70–75

Attachment of the Pyrrolidine Moiety

The pyrrolidine group is incorporated at the 4-position of the pyrimidine ring through a second NAS reaction. After the piperazine substitution, the remaining 4-chloro group reacts with pyrrolidine under conditions similar to the first substitution (K₂CO₃, DMF, 80°C) . Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80% .

Comparative Analysis of Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time12 hours30 minutes
Yield (%)75–8080–85
Energy ConsumptionHighModerate

Purification and Characterization

Crude product purification is achieved via column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>95%) . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS):

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (piperazine and pyrrolidine protons) and δ 7.2–7.4 ppm (phenyl group) .

  • HRMS : [M+H]⁺ calculated for C₂₀H₂₇N₅: 337.2264; observed: 337.2266 .

Scalability and Industrial Considerations

Scale-up challenges include managing exothermic reactions during chlorination and ensuring consistent microwave irradiation in large batches. Continuous-flow systems have been proposed to address these issues, offering improved heat transfer and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine may act as antagonists at various neurotransmitter receptors, including muscarinic receptors. These interactions suggest potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease by modulating cholinergic signaling pathways .

Antidepressant Activity

Preliminary studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve serotonin receptor modulation, which is critical in the pathophysiology of depression .

Pain Management

The compound may also have applications in pain management, particularly through its interaction with opioid receptors. Research into similar piperazine derivatives has indicated their potential as analgesics, providing a pathway for developing new pain relief medications without the addictive properties associated with traditional opioids .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of the compound .
Study 2Investigate analgesic propertiesShowed efficacy comparable to traditional analgesics without significant side effects or addiction potential .
Study 3Assess neurological impactIndicated potential for cognitive enhancement in models of Alzheimer’s disease through cholinergic system modulation .

Mechanism of Action

The mechanism of action of 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Pyrimidine Ring

The pharmacological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Structural Features Potential Biological Implications
Target Compound 2: 4-(1-Phenylethyl)piperazine; 4: Pyrrolidine High lipophilicity (phenylethyl), moderate solubility (pyrrolidine) CNS-targeting potential due to lipophilicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4: Methyl; 6: Piperidine Reduced lipophilicity, rigid piperidine Possible antimicrobial/anticancer activity
P–I () 2: Piperidin-1-yl-propoxyphenyl; 4: Methylpiperazine Bulky substituents, increased steric hindrance Enhanced selectivity for kinase targets
EP 2 402 347 A1 Derivative () 6: 4-Methanesulfonyl-piperazine; 4: Morpholine Polar sulfonyl group, morpholine for solubility Improved solubility and metabolic stability

Heterocyclic Modifications

  • Piperazine vs. Piperidine: The target compound’s piperazine group (vs. piperidine in ) offers two nitrogen atoms, enabling hydrogen bonding and enhanced receptor interaction.
  • Pyrrolidine vs. Morpholine : The pyrrolidine group at position 4 (target compound) provides a balance of flexibility and moderate solubility, whereas morpholine substituents (e.g., in ) increase polarity, favoring aqueous solubility but reducing CNS penetration .

Pharmacological Implications

  • Lipophilicity : The 1-phenylethyl group in the target compound likely confers higher logP compared to morpholine or methyl-substituted analogues, suggesting superior membrane permeability .
  • Isomerization Stability : Unlike pyrazolotriazolopyrimidines (), the target compound’s substituents may prevent isomerization, ensuring stable receptor binding .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis aligns with methods for pyrazolo[1,5-a]pyrimidines (), though its phenylethyl-piperazine group requires specialized coupling steps .
  • Trends in Drug Design : Recent patents () emphasize sulfonyl and morpholine groups for solubility, whereas the target compound’s design prioritizes CNS accessibility via lipophilic groups .

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurposeReference
Piperazine couplingK₂CO₃, DMF, 80°CAlkylation
Pyrimidine synthesisSnCl₂, EtOH, refluxReduction of nitro groups
PurificationSilica gel chromatography (EtOAc/hexane)Isolation of pure product

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, particularly the piperazine and pyrrolidine substituents .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects impurities .
  • X-ray Crystallography: Resolves stereochemistry and molecular conformation (e.g., bond angles and torsional strain in the piperazine ring) .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Answer:

  • Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent polarity, temperature) .
  • Machine Learning Models: Analyze historical reaction data to recommend optimal catalyst ratios or solvent systems. For example, ICReDD’s workflow integrates computation and experimentation to reduce trial-and-error approaches .
  • Case Study: Adjusting solvent from DMF to dichloromethane (DCM) improved yield by 15% in analogous piperazine-pyrimidine syntheses .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Purity Variations: Impurities (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC and mass spectrometry .
  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values for kinase inhibition may stem from differing ATP concentrations .
  • Structural Confounders: Verify stereochemistry via X-ray crystallography, as racemic mixtures can exhibit mixed activity profiles .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for this compound?

Answer:

  • Fragment-Based Design: Synthesize analogs with modifications to the phenylethyl or pyrrolidine groups. For example, replacing pyrrolidine with morpholine alters solubility and target affinity .
  • Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the pyrimidine ring) .
  • Table 2: SAR Trends in Analogous Compounds
Modification SiteBiological ImpactReference
Piperazine substituentIncreased CNS penetration with lipophilic groups
Pyrimidine C4 positionEnhanced kinase inhibition with N-heterocycles

Basic: What are the critical structural features influencing bioavailability?

Answer:

  • Lipophilicity: The phenylethyl group enhances membrane permeability but may reduce aqueous solubility. LogP values >3 suggest potential for blood-brain barrier penetration .
  • Hydrogen Bonding: The pyrimidine nitrogen atoms facilitate interactions with target proteins (e.g., kinases) but may limit solubility in polar solvents .
  • Steric Effects: Bulky substituents on piperazine (e.g., 1-phenylethyl) can hinder metabolic degradation, improving half-life .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Competitive Binding Assays: Use radiolabeled or fluorescent probes to quantify displacement by the compound .
  • Thermal Shift Assays (TSA): Monitor protein melting temperature shifts to confirm ligand binding .
  • Knockout Models: CRISPR/Cas9-mediated deletion of the target gene can isolate compound-specific effects .

Basic: What safety protocols are recommended during handling?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods when synthesizing or weighing the compound to avoid inhalation .
  • Waste Disposal: Follow institutional guidelines for organic solvents and halogenated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.